molecular formula C16H16N2O2S2 B15079625 (3Z)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15079625
M. Wt: 332.4 g/mol
InChI Key: LNMMTWZBCHMXLC-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one” is a heterocyclic hybrid molecule featuring a 1,3-thiazolidin-4-one core fused with an indole-2-one scaffold. Its structure includes a pentyl substituent at the N3 position of the thiazolidinone ring and a thioxo (C=S) group at the C2 position. The Z-configuration of the exocyclic double bond between the thiazolidinone and indole moieties is critical for its stereoelectronic properties and biological interactions .

Properties

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

3-(4-hydroxy-3-pentyl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one

InChI

InChI=1S/C16H16N2O2S2/c1-2-3-6-9-18-15(20)13(22-16(18)21)12-10-7-4-5-8-11(10)17-14(12)19/h4-5,7-8,20H,2-3,6,9H2,1H3

InChI Key

LNMMTWZBCHMXLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O

Origin of Product

United States

Biological Activity

The compound (3Z)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one (commonly referred to as thiazolidinone derivative ) has garnered attention in recent years for its potential biological activities, particularly in anticancer research. This article delves into the compound's structure, biological mechanisms, and relevant research findings.

Structural Overview

The molecular formula of this compound is C19H22N2O2SC_{19}H_{22}N_2O_2S with a molecular weight of approximately 366.457 g/mol. The structural characteristics include:

  • Thiazolidinone core , which is known for its diverse biological activities.
  • Indole moiety , contributing to its pharmacological properties.

Research indicates that thiazolidinone derivatives exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity :
    • Thiazolidinones have been shown to induce apoptosis in cancer cells by activating intrinsic and extrinsic pathways. This is often mediated through the modulation of caspases and alterations in cell cycle progression.
    • A study highlighted that certain thiazolidinone derivatives showed significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values reported at 0.31 µM and 0.30 µM respectively .
  • Cell Cycle Arrest :
    • The compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .
  • DNA Damage Response :
    • It has been observed that these compounds can modulate the expression of proteins involved in the DNA damage response pathway, enhancing their anticancer efficacy .

In Vitro Studies

Several studies have evaluated the biological activity of thiazolidinone derivatives:

StudyCell LineIC50 (µM)Mechanism
Oubella et al. (2022)MCF70.31Apoptosis induction
Oubella et al. (2022)MDA-MB-2310.30Cell cycle arrest
El-Miligy et al. (2022)Caco-2 (CRC)<10Apoptosis-dependent death

These findings indicate that thiazolidinone derivatives possess significant anticancer properties, making them promising candidates for drug development.

Case Studies

  • Hybrid Molecules :
    • A study focused on hybrid molecules containing thiazolidinone scaffolds demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin .
    • The hybrid compounds were effective against leukemia and colon cancer cell lines, showcasing a broad spectrum of activity.
  • Mechanistic Insights :
    • Research has shown that these compounds can influence autophagy processes by altering levels of key proteins involved in autophagy regulation, such as Beclin-1 and LC3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,3-thiazolidinone-indole hybrid framework but differ in substituents at the N3 position of the thiazolidinone ring and the indole moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Thiazolidinone N3) Indole Modifications Biological Activity (Reported) Key Reference(s)
(3Z)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one Pentyl None Not explicitly reported (structural focus)
(3Z)-3-(3-phenyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one Phenyl Pentyl at indole N1 Structural analysis only
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one Isobutyl Methyl at indole N1 Antifungal (moderate)
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Benzoic acid 5-Methoxyindole Antibacterial (broad-spectrum)
(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one Furfurylmethyl None No activity data

Key Findings:

Substituent Effects on Bioactivity: Phenyl and Aromatic Groups: Compounds with aromatic substituents (e.g., phenyl, benzoic acid) exhibit enhanced antibacterial and antifungal activities. For example, the benzoic acid derivative () showed broad-spectrum activity against Staphylococcus aureus and Candida albicans due to improved solubility and target binding . In contrast, the isobutyl-substituted analog demonstrated moderate antifungal activity, suggesting a balance between hydrophobicity and steric effects .

Stereochemical Influence :

  • The Z-configuration of the exocyclic double bond is conserved across all analogs, stabilizing planar conformations essential for interacting with biological targets (e.g., enzymes or DNA) .

Structural Characterization Tools :

  • Crystallographic software (e.g., SHELX, ORTEP-3) and spectral analysis were critical in confirming the stereochemistry and tautomeric forms of these compounds .

Gaps in Data :

  • Several analogs, such as the furfurylmethyl derivative (), lack reported biological data, highlighting opportunities for further pharmacological screening.

Research Implications

Modifications at the N3 position of the thiazolidinone ring and the indole N1 position can be tailored to optimize pharmacokinetic and pharmacodynamic profiles. Future studies should prioritize:

  • Systematic evaluation of the target compound’s antimicrobial and anticancer activity.
  • Computational modeling (e.g., molecular docking) to correlate substituent effects with target binding, as demonstrated in .

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